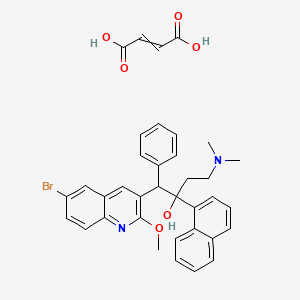![molecular formula C50H34N4S3 B12509773 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core linked to thiophene and diphenylaniline groups. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole core.
Attachment of Thiophene Groups: The thiophene groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of Diphenylaniline Groups: The final step involves the attachment of diphenylaniline groups to the thiophene rings, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzo[c][1,2,5]thiadiazole core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) has a wide range of applications in scientific research:
Organic Electronics: Used in the development of OLEDs and OPVs due to its excellent electronic properties.
Photovoltaics: Employed in the fabrication of organic solar cells, contributing to the efficiency of light absorption and charge transport.
Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its sensitivity to changes in the environment.
Biological Applications: Investigated for potential use in bioimaging and as a fluorescent probe due to its luminescent properties.
Wirkmechanismus
The compound exerts its effects primarily through its electronic structure, which allows for efficient charge transport and light emission. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the thiophene and diphenylaniline groups serve as electron donors. This donor-acceptor interaction facilitates the formation of excitons and their subsequent recombination, leading to light emission in OLEDs or charge separation in OPVs.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylamine)
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylmethanamine)
Uniqueness: 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) stands out due to its specific combination of electronic properties, which are finely tuned by the presence of both thiophene and diphenylaniline groups. This unique structure allows for enhanced performance in electronic applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C50H34N4S3 |
|---|---|
Molekulargewicht |
787.0 g/mol |
IUPAC-Name |
N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]aniline |
InChI |
InChI=1S/C50H34N4S3/c1-5-13-37(14-6-1)53(38-15-7-2-8-16-38)41-25-21-35(22-26-41)45-31-33-47(55-45)43-29-30-44(50-49(43)51-57-52-50)48-34-32-46(56-48)36-23-27-42(28-24-36)54(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-34H |
InChI-Schlüssel |
MYKADMHYDUEHOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(C6=NSN=C56)C7=CC=C(S7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


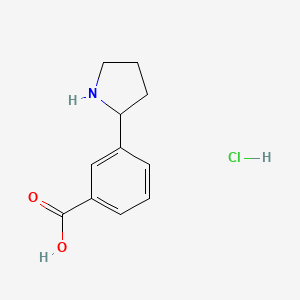

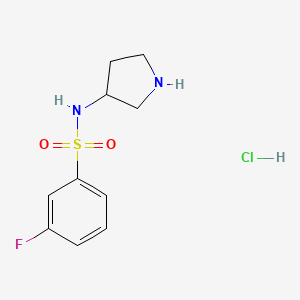
![2-{[(Benzyloxy)carbonyl]amino}-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12509717.png)
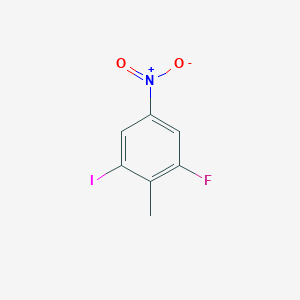
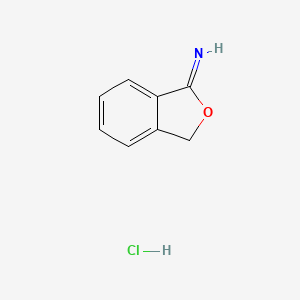
![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
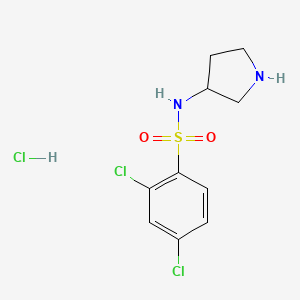

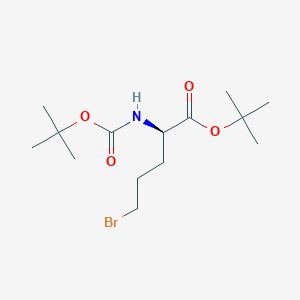

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
